6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and an amide group . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, pyrimidines can be synthesized through a reaction involving a β-ketoester, an aldehyde, and ammonia .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Pyrimidines, for example, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds such as pyrimidines can undergo a variety of reactions, including oxidation, amination, halogenation, and various C-C bond-forming reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine compounds, for example, are known to improve water solubility due to their poor basicity .Scientific Research Applications
Synthesis and Derivatives
Synthesis and Antimicrobial Activity
Bakhite et al. (2004) conducted a study on the synthesis of related pyridothienopyrimidine derivatives, including antimicrobial activity screening for some compounds. This research highlights the potential of such compounds in the development of antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Development of Polyheterocyclic Systems
Another study by Bakhite, Al‐Sehemi, & Yamada (2005) focused on synthesizing derivatives of thieno[2,3-b]pyridine-2-carboxamides and their conversion into polyheterocyclic systems. This research demonstrates the versatility of such compounds in synthesizing complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activities
- Antimicrobial Activity of Novel Derivatives: Kolisnyk et al. (2015) investigated the antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant activity against various microorganisms (Kolisnyk et al., 2015).
Chemical Reactions and Properties
- Reaction with ortho-Formylbenzoic Acid: Vasilin et al. (2015) explored the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to the formation of angular dihydropyrido-thieno-pyrimido-isoindole diones. This study provides insights into the chemical behavior and potential applications of such compounds (Vasilin et al., 2015).
Fluorescence and UV Properties
- Formation of Fluorescent Derivatives: Dotsenko et al. (2021) conducted research on the formation of thieno[2′,3′:5.6]pyrimido[2,1-a]isoindole derivatives, noting the pronounced UV fluorescence of one of the compounds. This study indicates the potential use of these derivatives in applications requiring fluorescent properties (Dotsenko et al., 2021).
Future Directions
Properties
IUPAC Name |
6-acetyl-2-[(4-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-10(22)21-8-7-13-14(9-21)26-18(15(13)16(19)23)20-17(24)11-3-5-12(25-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGGWPXDGYVWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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